
6-(tert-Butyl)-2-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Histamine H4 Receptor Ligands : 6-(tert-Butyl)-2-methylpyrimidin-4-amine derivatives are explored for their role as ligands of the histamine H4 receptor (H4R). These compounds, including variants with modifications at the pyrimidine 6 position, have shown potential as anti-inflammatory agents and in pain management due to their antinociceptive activity (Altenbach et al., 2008).
Synthesis of Amines : N-tert-Butanesulfinyl imines, related to this compound, are used as intermediates in the asymmetric synthesis of amines. These compounds are involved in producing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols (Ellman et al., 2002).
Catalysis in Polymerization and Cross-Coupling Reactions : Certain aminopyridinato complexes, which are structurally related to this compound, have been used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes. These complexes demonstrate significant potential in the field of catalysis, especially in the synthesis of polymers (Deeken et al., 2006).
Synthesis of Pyrimidine Derivatives : Research involving the synthesis of various pyrimidine derivatives, including those structurally related to this compound, has been conducted. These studies provide insights into the synthesis pathways and potential applications of these compounds in different fields, such as pharmaceuticals (Hoffman et al., 2009).
Antihypertensive Activity : Compounds structurally related to this compound have been studied for their antihypertensive activity. These studies highlight the potential therapeutic applications of these compounds in the treatment of hypertension (Bennett et al., 1981).
Properties
IUPAC Name |
6-tert-butyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMZMZUCSUOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696294 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250038-86-8 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


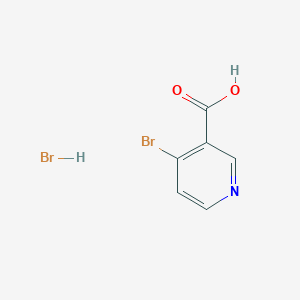
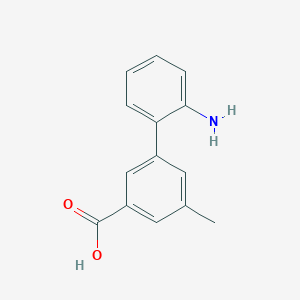
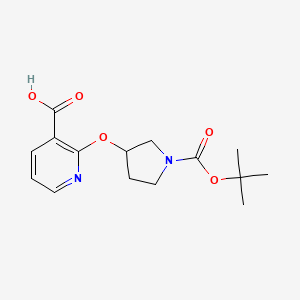



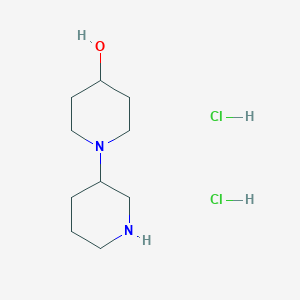

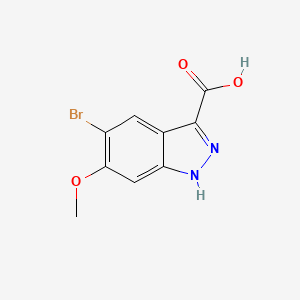
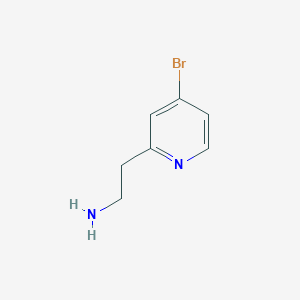
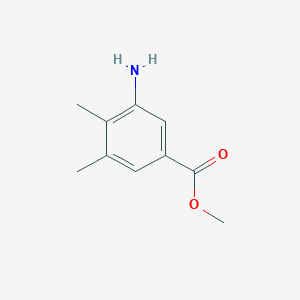


![4-Bromobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1527764.png)
